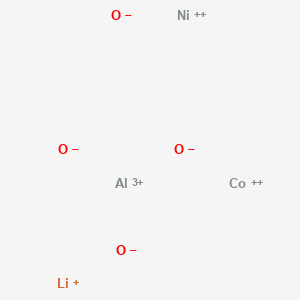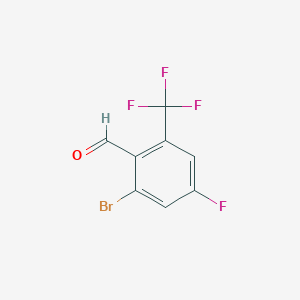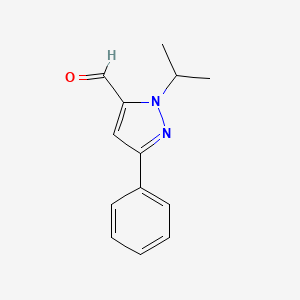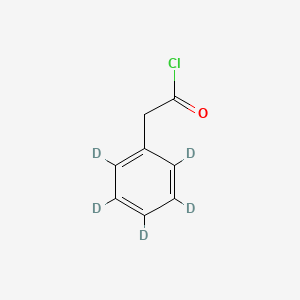
Aluminum;lithium;cobalt(2+);nickel(2+);oxygen(2-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “Aluminum;lithium;cobalt(2+);nickel(2+);oxygen(2-)” is a mixed metal oxide that plays a crucial role in various applications, particularly in the field of energy storage. This compound is commonly used as a cathode material in lithium-ion batteries, which are essential for powering portable electronic devices, electric vehicles, and renewable energy storage systems. The combination of aluminum, lithium, cobalt, nickel, and oxygen in this compound provides a unique set of properties that enhance the performance and stability of lithium-ion batteries.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of this compound typically involves a co-precipitation method, where metal salts of aluminum, lithium, cobalt, and nickel are dissolved in an aqueous solution. A precipitating agent, such as sodium hydroxide or ammonium hydroxide, is then added to the solution to form a mixed metal hydroxide precipitate. This precipitate is filtered, washed, and dried to obtain the precursor material. The precursor is then calcined at high temperatures (around 700-900°C) in an oxygen-rich atmosphere to form the final mixed metal oxide compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale co-precipitation processes followed by high-temperature calcination. The use of continuous reactors and automated control systems ensures consistent quality and high throughput. Additionally, advanced techniques such as spray pyrolysis and sol-gel methods are employed to produce high-purity and homogenous materials .
Analyse Des Réactions Chimiques
Types of Reactions
The compound undergoes various chemical reactions, including oxidation, reduction, and intercalation/deintercalation reactions. These reactions are crucial for its function as a cathode material in lithium-ion batteries.
Common Reagents and Conditions
Oxidation and Reduction: The compound can undergo redox reactions where cobalt and nickel ions change their oxidation states. .
Intercalation/Deintercalation: Lithium ions can intercalate into and deintercalate from the crystal structure of the compound during the charging and discharging cycles of a battery
Major Products
The major products formed from these reactions include lithium ions (Li+), cobalt ions (Co2+/Co3+), and nickel ions (Ni2+/Ni4+). These ions play a critical role in the electrochemical performance of lithium-ion batteries .
Applications De Recherche Scientifique
The compound has a wide range of scientific research applications, including:
Mécanisme D'action
The compound exerts its effects through the intercalation and deintercalation of lithium ions within its crystal structure. During the charging process, lithium ions are extracted from the compound and migrate to the anode. During discharging, lithium ions move back into the compound, releasing stored energy. The electrochemical reactions involve the oxidation and reduction of cobalt and nickel ions, which facilitate the movement of lithium ions and contribute to the overall energy storage capacity of the battery .
Comparaison Avec Des Composés Similaires
Similar Compounds
Lithium cobalt oxide (LiCoO2): Commonly used in lithium-ion batteries but has lower energy density compared to the aluminum, lithium, cobalt, nickel, and oxygen compound.
Lithium iron phosphate (LiFePO4): Known for its stability and safety but has lower energy density.
Lithium nickel manganese cobalt oxide (LiNiMnCoO2): Offers a balance between energy density and stability.
Uniqueness
The aluminum, lithium, cobalt, nickel, and oxygen compound stands out due to its high energy density, excellent fast charging capability, and relatively high performance. The presence of aluminum enhances the structural stability and safety of the compound, making it a preferred choice for high-performance lithium-ion batteries .
Propriétés
Numéro CAS |
193214-24-3 |
|---|---|
Formule moléculaire |
AlCoLiNiO4 |
Poids moléculaire |
215.6 g/mol |
Nom IUPAC |
aluminum;lithium;cobalt(2+);nickel(2+);oxygen(2-) |
InChI |
InChI=1S/Al.Co.Li.Ni.4O/q+3;+2;+1;+2;4*-2 |
Clé InChI |
NDPGDHBNXZOBJS-UHFFFAOYSA-N |
SMILES canonique |
[Li+].[O-2].[O-2].[O-2].[O-2].[Al+3].[Co+2].[Ni+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(E)-2-chloro-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-(4-methoxyphenyl)ethenyl]phenol](/img/structure/B13429405.png)
![N-(1H-Benzotriazol-1-ylmethyl)-N-[2-(4-methoxyphenyl)ethyl]-1H-benzotriazole-1-methanamine](/img/structure/B13429421.png)
![Pyrrolo[2,3-b]pyrrole](/img/structure/B13429425.png)
![(6S,8aR)-Hexahydro-5,8-dioxo-3H-thiazolo[3,4-a]pyrazine-6-propanoic Acid](/img/structure/B13429430.png)


![[(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-4-[(2,4-dichlorophenyl)methoxy]-5-[(2,4-dichlorophenyl)methoxymethyl]oxolan-3-yl] acetate](/img/structure/B13429457.png)
![[(2R,3S,4S)-5-acetyloxy-3-benzoyloxy-4-fluorothiolan-2-yl]methyl benzoate](/img/structure/B13429464.png)
![N-[1-[1-(4-Methoxyphenyl)-1H-tetrazol-5-yl]-1-methylpropyl]-1H-indole-3-ethanamine](/img/structure/B13429472.png)

![3H-spiro[2-benzofuran-1,3'-piperidine]-1'-carboxamide](/img/structure/B13429484.png)


